![molecular formula C10H6BrFO B14040439 7-Bromo-6-fluoronaphthalen-2-ol](/img/structure/B14040439.png)
7-Bromo-6-fluoronaphthalen-2-ol
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Overview
Description
7-Bromo-6-fluoronaphthalen-2-ol is an aromatic compound with the molecular formula C10H6BrFO It features a naphthalene ring substituted with bromine and fluorine atoms at the 7th and 6th positions, respectively, and a hydroxyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the use of Selectfluor for fluorination and bromine for bromination. The reaction conditions often involve:
Stage 1: Bromination of naphthalen-2-ol in acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoronaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like amines or ethers.
Scientific Research Applications
7-Bromo-6-fluoronaphthalen-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on its derivatives. The pathways involved would vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-8-fluoronaphthalen-2-ol: Similar in structure but with different positions of the bromine and fluorine atoms.
6-Bromo-1-fluoronaphthalen-2-ol: Another isomer with distinct chemical properties.
Uniqueness: 7-Bromo-6-fluoronaphthalen-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Biological Activity
7-Bromo-6-fluoronaphthalen-2-ol is an aromatic compound characterized by its unique substitution pattern, which includes a bromine atom at the 7th position, a fluorine atom at the 6th position, and a hydroxyl group at the 2nd position of the naphthalene ring. This distinct structure suggests potential biological activities, particularly in medicinal chemistry and drug development.
The molecular formula of this compound is C10H6BrFO, with a molecular weight of 241.06 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H6BrFO |
Molecular Weight | 241.06 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H6BrFO/c11-9-4-7-3-8(13)2-1-6(7)5-10(9)12/h1-5,13H |
InChI Key | SFEHDFAJEWYONN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=CC(=C(C=C21)F)Br)O |
The biological activity of this compound is not entirely elucidated; however, it is hypothesized to interact with various molecular targets such as enzymes or receptors. The presence of the hydroxyl group may enhance its reactivity and ability to form hydrogen bonds, potentially influencing its pharmacological profile.
Other Biological Activities
The compound's derivatives may also possess antibacterial or antifungal properties due to their ability to disrupt cellular processes in pathogens. The substitution pattern could influence interactions with biological membranes or enzymatic pathways.
Case Studies and Research Findings
Recent studies have explored various derivatives of naphthalene compounds for their biological activities. For example:
- Dihydroorotate Dehydrogenase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit dihydroorotate dehydrogenase in cancer cells, demonstrating promising anticancer effects .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the naphthalene ring significantly affect biological activity, suggesting that careful design can enhance therapeutic potential .
- Antimycobacterial Activity : Some naphthalene derivatives have shown activity against Mycobacterium tuberculosis, indicating that further research into this compound could uncover similar antimicrobial properties .
Properties
Molecular Formula |
C10H6BrFO |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
7-bromo-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrFO/c11-9-4-7-3-8(13)2-1-6(7)5-10(9)12/h1-5,13H |
InChI Key |
SFEHDFAJEWYONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)F)Br)O |
Origin of Product |
United States |
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